molecular formula C18H19NO3 B11532578 (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide

(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide

Cat. No.: B11532578
M. Wt: 297.3 g/mol
InChI Key: QAMHNZKHOUXOCD-VAWYXSNFSA-N
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Description

(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a phenylprop-2-enamide backbone and a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the phenylprop-2-enamide backbone: This can be achieved through a condensation reaction between cinnamic acid and an appropriate amine under acidic conditions.

    Attachment of the methoxyphenoxyethyl side chain: This step involves the reaction of the intermediate product with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxyethyl side chain, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: A chemoselective reagent used for amine protection and deprotection.

    2-Naphthol: An important starting material for the synthesis of various heterocyclic compounds.

    Esters: Compounds with similar functional groups that can undergo similar types of chemical reactions.

Uniqueness

(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(E)-N-[2-(2-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H19NO3/c1-21-16-9-5-6-10-17(16)22-14-13-19-18(20)12-11-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-11+

InChI Key

QAMHNZKHOUXOCD-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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